[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
Overview
Description
MK-0812 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases. By inhibiting the CCR2 receptor, MK-0812 can modulate immune responses, making it a valuable tool in both research and clinical settings .
Mechanism of Action
Target of Action
MK-0812 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2) . CCR2 is a type of chemokine receptor expressed by monocytes and macrophages and plays a key role in coordinating the migration of monocytes into tissues .
Mode of Action
MK-0812 operates by blocking all Monocyte Chemoattractant Protein-1 (MCP-1) mediated responses in a concentration-dependent manner . This is similar to the potency observed for the inhibition of 125 I-MCP-1 binding by MK-0812 on isolated monocytes .
Biochemical Pathways
The primary biochemical pathway affected by MK-0812 is the CCR2 signaling pathway . By blocking the MCP-1 mediated responses, MK-0812 inhibits the signaling through this pathway, which in turn affects the migration of monocytes into tissues .
Pharmacokinetics
It is known that mk-0812 is administered by continuous intravenous infusion to maintain a constant level of the drug in blood .
Result of Action
The administration of MK-0812 reduces the frequency of Ly6G - Ly6C hi monocytes in the peripheral blood, while no impact on circulating Ly6G + Ly6C + neutrophil frequency is observed . This indicates that MK-0812 effectively reduces the migration of monocytes into tissues, which could potentially be beneficial in the treatment of diseases characterized by excessive monocyte migration .
Action Environment
The action of MK-0812 is influenced by the environment in which it is administered. For instance, the drug is administered by continuous intravenous infusion to maintain a constant level in the blood . This suggests that the drug’s action, efficacy, and stability could be influenced by factors such as the rate of infusion and the patient’s blood volume and circulation .
Biochemical Analysis
Biochemical Properties
MK-0812 interacts with the CCR2 receptor, with an IC50 value of 5 nM for the human receptor . This interaction inhibits the formation of mammospheres in BT-549 breast cancer cells . The nature of these interactions is antagonistic, meaning MK-0812 blocks the activity of the CCR2 receptor .
Cellular Effects
MK-0812 influences cell function by interacting with the CCR2 receptor . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to increase chemokine (C-C) motif ligand 2 (CCL2) levels and decrease CD11b+ monocytes in mouse blood .
Molecular Mechanism
At the molecular level, MK-0812 exerts its effects by binding to the CCR2 receptor and blocking its activity . This can lead to changes in gene expression and enzyme activity, potentially affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MK-0812 can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, the effects of MK-0812 vary with different dosages . For example, MK-0812 at dosages of 0.03, 0.1, and 0.3 mg/kg has been shown to increase CCL2 levels and decrease CD11b+ monocytes in mouse blood .
Transport and Distribution
Information on how MK-0812 is transported and distributed within cells and tissues is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-0812 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the compound’s activity. This may include halogenation, alkylation, and acylation reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level.
Industrial Production Methods
Industrial production of MK-0812 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
MK-0812 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of MK-0812, each with potentially different biological activities. These derivatives are often used to study structure-activity relationships and optimize therapeutic efficacy .
Scientific Research Applications
MK-0812 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Employed in cell signaling studies to understand the role of CCR2 in immune responses.
Medicine: Investigated for its potential in treating inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Comparison with Similar Compounds
Similar Compounds
RS-504393: Another CCR2 antagonist with similar inhibitory effects.
BMS-741672: A compound with comparable potency and selectivity for CCR2.
INCB3344: Known for its high affinity for CCR2 and similar therapeutic potential.
Uniqueness of MK-0812
MK-0812 stands out due to its high selectivity and potency for the CCR2 receptor. Its ability to completely block MCP-1 mediated responses at low nanomolar concentrations makes it a valuable compound for both research and therapeutic applications. Additionally, its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models further highlight its potential .
Properties
IUPAC Name |
[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3/t18-,20+,21-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMDXAIUENDNDL-RJSMDTJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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